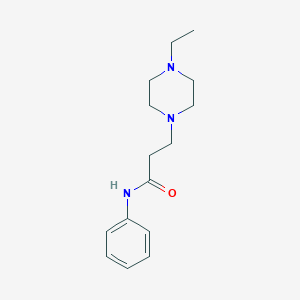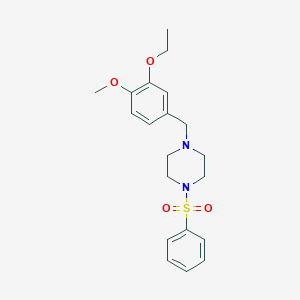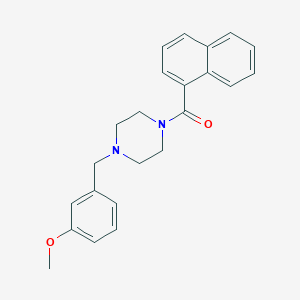
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and has a phenylpropanamide group attached to it. EPPA is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide exerts its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is also stable under a wide range of conditions, which makes it suitable for a variety of experiments. However, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the brain. Another area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of anxiety and depression. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anxiolytic and antidepressant properties, which may make it a useful therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. While further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications, it is clear that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has significant potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-ethylpiperazine with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-17-10-12-18(13-11-17)9-8-15(19)16-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
Clé InChI |
WGFUNXCKFXXEAP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Solubilité |
39.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)


